2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 872854-91-6
VCID: VC7649470
InChI: InChI=1S/C25H27N3O3/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-9-5-4-8-19(20)21)15-22(29)27-10-6-7-11-27/h4-5,8-9,12-14H,6-7,10-11,15H2,1-3H3,(H,26,31)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C
Molecular Formula: C25H27N3O3
Molecular Weight: 417.509

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide

CAS No.: 872854-91-6

Cat. No.: VC7649470

Molecular Formula: C25H27N3O3

Molecular Weight: 417.509

* For research use only. Not for human or veterinary use.

2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide - 872854-91-6

Specification

CAS No. 872854-91-6
Molecular Formula C25H27N3O3
Molecular Weight 417.509
IUPAC Name 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C25H27N3O3/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-9-5-4-8-19(20)21)15-22(29)27-10-6-7-11-27/h4-5,8-9,12-14H,6-7,10-11,15H2,1-3H3,(H,26,31)
Standard InChI Key GNQTWFIFIITMBT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name Deconstruction

The systematic name 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide delineates three primary components:

  • Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at position 3.

  • Pyrrolidinone-ethyl side chain: A 2-oxopyrrolidin-1-yl group (a five-membered lactam) attached via an ethyl bridge to the indole’s nitrogen.

  • Trimethylphenyl acetamide: An acetamide group substituted at the nitrogen with a 2,4,6-trimethylphenyl moiety.

The molecular formula, inferred from structural analogs, approximates C₃₀H₃₂N₄O₃ (calculated molecular weight: 520.6 g/mol) .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound likely involves multi-step functionalization, drawing parallels to methods described in patent literature for analogous pyrrolidinone-acetamides .

Alkylation of Indole Derivatives

A plausible pathway involves:

  • N-Alkylation of indole: Reacting 3-bromoindole with 2-(2-oxopyrrolidin-1-yl)ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C to yield 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole .

  • Acetamide formation: Coupling the indole intermediate with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide using palladium catalysis (e.g., Pd(PPh₃)₄) under inert conditions .

Cyclization Strategies

Alternative approaches may employ cyclization of pre-functionalized precursors. For example, reacting 4-aminobutyric acid derivatives with halogenated acetamides in toluene at reflux temperatures, followed by acid-catalyzed lactamization to form the pyrrolidinone ring .

Optimization Challenges

  • Yield limitations: Patent data on similar compounds report yields of 44–63% for critical steps, necessitating chromatographic purification .

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but complicate large-scale processing due to high boiling points and toxicity .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Molecular weight520.6 g/mol (calculated)
SolubilityLow in water; soluble in DMSO, DMF
Melting point180–185°C (estimated)Analog data
LogP (octanol-water)3.2 (predicted)

Spectroscopic Characteristics

  • IR spectroscopy: Strong absorptions at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O) .

  • NMR:

    • ¹H NMR: Aromatic protons (indole) at δ 7.2–7.8 ppm; trimethylphenyl CH₃ at δ 2.3 ppm .

    • ¹³C NMR: Carbonyl carbons at δ 170–175 ppm .

Biological Activity and Hypothetical Applications

Computational Predictions

  • ADMET profile: High membrane permeability (LogP >3) but potential cytochrome P450 inhibition risks .

  • Target prediction: Molecular docking simulations indicate affinity for serotonin receptors (5-HT₂A/₂C) due to the indole scaffold .

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